N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide
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Overview
Description
N’-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-(PYRIDIN-3-YL)ETHYL}-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE is a complex organic compound that features a combination of fluorophenyl, piperazine, pyridine, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-(PYRIDIN-3-YL)ETHYL}-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Piperazine Derivative: The reaction between 4-fluorophenylamine and piperazine under controlled conditions.
Coupling with Pyridine Derivative: The piperazine derivative is then coupled with a pyridine derivative using a suitable coupling agent.
Formation of the Final Compound: The final step involves the reaction of the intermediate with furan-2-carboxaldehyde to form the desired ethanediamide compound.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-(PYRIDIN-3-YL)ETHYL}-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N’-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-(PYRIDIN-3-YL)ETHYL}-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.
Chemical Biology: It is used as a probe to study biological processes at the molecular level.
Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-(PYRIDIN-3-YL)ETHYL}-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(2-fluoro phenethyl)piperidin-4-yl)-n-(2-fluorophenyl)propionamide
- 4-Fluoro-N-(2-(4-(5-fluoro-1H-indol-1-yl)piperidin-1-yl)ethyl)benzamide
- N-(3-Acrylamido-4-fluorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide
Uniqueness
N’-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-(PYRIDIN-3-YL)ETHYL}-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE is unique due to its combination of fluorophenyl, piperazine, pyridine, and furan moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H26FN5O3 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-N-(furan-2-ylmethyl)oxamide |
InChI |
InChI=1S/C24H26FN5O3/c25-19-5-7-20(8-6-19)29-10-12-30(13-11-29)22(18-3-1-9-26-15-18)17-28-24(32)23(31)27-16-21-4-2-14-33-21/h1-9,14-15,22H,10-13,16-17H2,(H,27,31)(H,28,32) |
InChI Key |
JUJMTACGTMNHAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C(=O)NCC3=CC=CO3)C4=CN=CC=C4 |
Origin of Product |
United States |
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